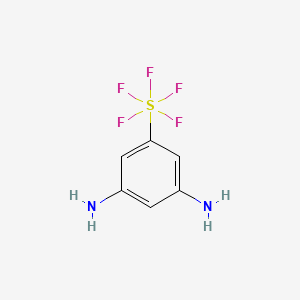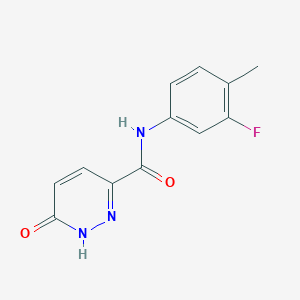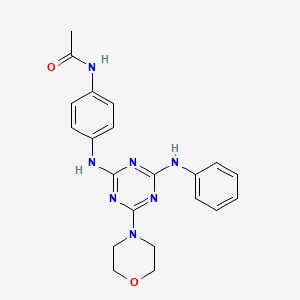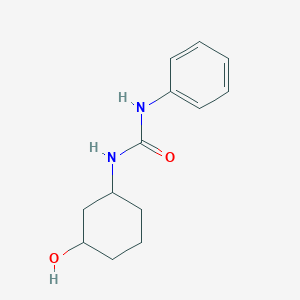
1-Pentafluorosulfanyl-3,5-diaminobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentafluorosulfanyl-3,5-diaminobenzene is a chemical compound with the molecular formula C6H7F5N2S and a molecular weight of 234.19 . It is intended for research use only.
Synthesis Analysis
The synthesis of compounds with the pentafluorosulfanyl group has been achieved using commercially available synthons substituted with this group . The combination of onium halides with silver(II) fluoride (AgF2) provided drastically enhanced oxidative fluorination conditions that enabled the single-step conversion of various thiophenol derivatives to SF5-compounds in high yields and broad scope .Molecular Structure Analysis
The analysis of crystal structures of SF5-containing molecules revealed that these groups are often surrounded by hydrogen or other fluorine atoms . Even though fluorine prefers F···H over F···F contacts, the latter appeared to be important in many compounds .Physical And Chemical Properties Analysis
The pentafluorosulfanyl group displays high electronegativity, chemical and thermal stability, and low surface energy . It is a lesser known and underutilized functional group that displays high electronegativity, chemical and thermal stability, and low surface energy .Scientific Research Applications
- The SF5 group imparts high stability, lipophilicity, and strong electron-withdrawing character. Researchers explore its potential as a building block for novel agrochemicals and pharmaceuticals .
- Researchers investigate its role in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .
Agrochemicals and Pharmaceuticals
Optoelectronic Materials
Industrial Scale Synthesis
Mechanism of Action
Target of Action
The primary target of 1-Pentafluorosulfanyl-3,5-diaminobenzene is the cell membrane of Gram-positive bacteria . The compound has shown significant antibacterial and antibiofilm activity against these bacteria .
Mode of Action
1-Pentafluorosulfanyl-3,5-diaminobenzene interacts with its target by causing damage to the bacterial cell membrane . This damage is the primary mode of action for the compound, leading to the death of the bacteria .
Biochemical Pathways
Its primary impact comes from causing damage to the bacterial cell membrane .
Pharmacokinetics
The compound has shown promise in cytotoxicity experiments in eukaryotic cell lines, suggesting potential bioavailability .
Result of Action
The result of the action of 1-Pentafluorosulfanyl-3,5-diaminobenzene is the death of Gram-positive bacteria. The compound has shown significantly better antibacterial and antibiofilm activity against Gram-positive bacteria in lower concentrations compared to commonly used antibiotics like ciprofloxacin and gentamycin .
Future Directions
The pentafluorosulfanyl group is a powerful boost of molecular properties for many applications . In order to leverage its full potential, a direct and high-yielding synthetic strategy is in great demand . The efficient installation of pentafluorosulfanyl (SF5) groups from various precursors enable advanced shaping of molecular properties .
properties
IUPAC Name |
5-(pentafluoro-λ6-sulfanyl)benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5N2S/c7-14(8,9,10,11)6-2-4(12)1-5(13)3-6/h1-3H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSCTTTZZGSNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)S(F)(F)(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-[8-(phenylsulfonyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate](/img/structure/B2638270.png)


![N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2638275.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2638279.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2638280.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide](/img/structure/B2638281.png)
![2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2638282.png)

![2-bromo-N-cyclopentyl-5-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2638287.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-1,4-dithiane-2-carboxamide](/img/structure/B2638289.png)